![molecular formula C3H3Cl2OP B100551 Phosphonic dichloride, 1,2-propadienyl- CAS No. 17166-36-8](/img/structure/B100551.png)
Phosphonic dichloride, 1,2-propadienyl-
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Overview
Description
Phosphonic dichloride, 1,2-propadienyl- is an organophosphorus compound with the molecular formula C₃H₃Cl₂OP and a molecular weight of 156.935. It is also known by its IUPAC name, 1,2-propadienyl phosphonic dichloride. This compound is characterized by the presence of a phosphonic dichloride group attached to a propadienyl moiety, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonic dichloride, 1,2-propadienyl- can be synthesized through a multi-step process starting from propargyl alcohol. The synthesis involves the reaction of propargyl alcohol with an excess of phosphorus trichloride at elevated temperatures to form 2-propynylphosphorodichloridite. This intermediate undergoes thermal rearrangement to yield phosphonic dichloride, 1,2-propadienyl- .
Industrial Production Methods
In an industrial setting, the production of phosphonic dichloride, 1,2-propadienyl- typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction vessels designed to handle the corrosive nature of phosphorus trichloride and the intermediate compounds formed during the synthesis .
Chemical Reactions Analysis
Types of Reactions
Phosphonic dichloride, 1,2-propadienyl- undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as alcohols and amines to form phosphonic esters and amides.
Hydrolysis: In the presence of water, it hydrolyzes to form phosphonic acid derivatives and hydrochloric acid.
Oxidation and Reduction: It can participate in redox reactions, although these are less common compared to substitution and hydrolysis
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and thiols are commonly used nucleophiles in substitution reactions.
Hydrolysis Conditions: Typically carried out in aqueous media, often under acidic or basic conditions to facilitate the reaction.
Catalysts: Certain reactions may require catalysts to proceed efficiently, such as Lewis acids or bases
Major Products Formed
Phosphonic Esters: Formed from the reaction with alcohols.
Phosphonic Amides: Formed from the reaction with amines.
Phosphonic Acids: Formed through hydrolysis
Scientific Research Applications
Synthesis and Chemical Properties
Phosphonic dichloride, 1,2-propadienyl- is synthesized through a multi-step process involving propargyl alcohol and phosphorus trichloride. The synthesis pathway typically includes:
- Formation of 2-propynylphosphorodichloridite : This intermediate is generated by reacting propargyl alcohol with phosphorus trichloride.
- Thermal Rearrangement : The intermediate undergoes rearrangement at elevated temperatures to yield phosphonic dichloride.
- Catalytic Hydrogenation : This step converts phosphonic dichloride into cis-1-propenylphosphonic acid, which has various applications in antibacterial formulations .
Biological Applications
Phosphonic acids, including derivatives of phosphonic dichloride, have garnered attention for their bioactive properties. The applications include:
- Antibacterial Agents : The cis-1-propenylphosphonic acid derived from phosphonic dichloride is particularly noted for its antibacterial activity. This compound can be transformed into various derivatives that enhance its efficacy against bacterial infections .
- Drug Development : Phosphonic acids are often explored as drugs or pro-drugs due to their structural similarity to phosphate groups, which allows them to interact with biological molecules effectively. They are utilized in designing drugs targeting specific diseases .
Industrial Applications
The versatility of phosphonic dichloride extends to several industrial applications:
- Surface Functionalization : Phosphonic acids can be used to modify surfaces for improved adhesion properties in coatings and materials science .
- Catalysis : The compounds derived from phosphonic dichloride serve as catalysts in various chemical reactions, including the depolymerization of cellulose and other organic materials .
Mechanism of Action
The mechanism of action of phosphonic dichloride, 1,2-propadienyl- involves its reactivity with nucleophiles, leading to the formation of various phosphonic derivatives. The molecular targets and pathways depend on the specific application and the nature of the nucleophile involved. For example, in biochemical assays, it may react with amino groups in proteins, leading to the formation of stable phosphonic amide bonds .
Comparison with Similar Compounds
Phosphonic dichloride, 1,2-propadienyl- can be compared with other similar organophosphorus compounds such as:
Phosphoric Dichloride: Contains a phosphorus-oxygen double bond and two chlorine atoms, used in similar substitution reactions.
Phosphinic Dichloride: Contains a phosphorus-hydrogen bond and two chlorine atoms, also used in organic synthesis.
Phosphonic Acid Derivatives: Include various esters and amides formed from phosphonic dichloride, 1,2-propadienyl-.
The uniqueness of phosphonic dichloride, 1,2-propadienyl- lies in its propadienyl moiety, which provides distinct reactivity and versatility in organic synthesis compared to other phosphonic compounds .
Properties
InChI |
InChI=1S/C3H3Cl2OP/c1-2-3-7(4,5)6/h3H,1H2 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXGHOPIMKAYJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=CP(=O)(Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Cl2OP |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17166-36-8 |
Source
|
Record name | Phosphonic dichloride, 1,2-propadienyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017166368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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